molecular formula C4H2ClNO2S B1370785 4-Chloro-1,3-thiazole-5-carboxylic acid CAS No. 444909-59-5

4-Chloro-1,3-thiazole-5-carboxylic acid

Cat. No. B1370785
CAS RN: 444909-59-5
M. Wt: 163.58 g/mol
InChI Key: PIORVFYHSPLLLG-UHFFFAOYSA-N
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Description

4-Chloro-1,3-thiazole-5-carboxylic acid is a chemical compound with the molecular formula C4H2ClNO2S . It is used in laboratory settings .


Synthesis Analysis

Thiazole compounds, including 4-Chloro-1,3-thiazole-5-carboxylic acid, can be synthesized through various methods. For instance, nine different imidazo-thiazole-carboxamides (ITAs) analogs were synthesized when 2,6-dimethylimidazo [2,1-b] thiazole-5-carboxylic acid and (3-fluoro-4-(4-(5-(trifluoromethyl) pyridin-2-yl)piperazin-1-yl)phenyl)methanamine were dissolved in dry CH3CN. EDC-HCl was used during the initial phase of synthesis .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The exact mass of 4-Chloro-1,3-thiazole-5-carboxylic acid is 162.9494772 g/mol .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

4-Chloro-1,3-thiazole-5-carboxylic acid has a molecular weight of 163.58 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. Its topological polar surface area is 78.4 Ų .

Scientific Research Applications

Antibacterial Applications

4-Chloro-1,3-thiazole-5-carboxylic acid derivatives have been studied for their antibacterial properties. Research indicates that these compounds can be effective against both Gram-negative and Gram-positive bacteria. For instance, certain synthesized compounds have shown good activities towards E. coli and S. aureus, suggesting potential as antibacterial therapeutic agents .

Antioxidant Activities

These thiazole derivatives also exhibit antioxidant activities. In studies, compounds with a thiazole base have demonstrated the ability to scavenge free radicals, which is a measure of antioxidant potency. Some compounds have shown better DPPH radical scavenging potency compared to ascorbic acid, highlighting their potential as antioxidants .

Xanthine Oxidase Inhibition

Thiazole-5-carboxylic acid derivatives have been designed and synthesized as potent xanthine oxidase inhibitors. This enzyme is involved in purine metabolism and its inhibition can help manage conditions like gout and oxidative tissue damage. Some derivatives have shown significant inhibitory activity, which could be beneficial for developing treatments for diseases related to purine metabolism .

Antitumor Activity

Research into the antitumor activity of thiazole derivatives has been conducted, with some studies indicating that these compounds can have effects against certain types of cancer cells. The specific mechanisms and efficacy of 4-Chloro-1,3-thiazole-5-carboxylic acid in this context would require further investigation to determine its potential as an antitumor agent .

Antimicrobial Activity

In addition to antibacterial properties, thiazole derivatives have been explored for their broader antimicrobial activity. This includes potential effects against various pathogens beyond just bacteria, such as fungi or viruses. The development of new antimicrobial agents is crucial in the fight against drug-resistant strains .

Synthetic Methodologies

The compound has been used in the synthesis of various organic compounds, including biologically active molecules. Its role in synthetic chemistry is significant due to its reactivity and the ability to form stable structures that are useful in medicinal chemistry .

Future Directions

Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current research may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

4-chloro-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIORVFYHSPLLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622945
Record name 4-Chloro-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,3-thiazole-5-carboxylic acid

CAS RN

444909-59-5
Record name 4-Chloro-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,3-thiazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirring mixture of 10.3 g (69.8 mmol) 4-chloro-thiazole-5-carbaldehyde (Journal of the Chemical Society, Perkins Transactions, 1992, 973-978), 296 ml (2792 mmol) 2-methyl-2-butene, and 200 mL tertiary butanol was added a solution of 50.5 g (558 mmol) NaClO2, 50.2 g (419 mmol) NaH2PO4 in 300 mL of water, dropwise over 20 minutes. The reaction was stirred for 1 hour then concentrated to ⅓ volume via rotary evaporation. The remaining solution was acidified with 6N HCl with rapid stirring. The precipitated solid was filtered and air dried under high vacuum overnight to give 10.6 g of white solid.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
296 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaH2PO4
Quantity
50.2 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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